Cas no 2138546-30-0 (2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid)

2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid is a synthetic compound with notable pharmacological properties. It features a quinazoline core with a 3-fluoropyrrolidin-1-yl substituent and a carboxylic acid group, which contributes to its potential biological activity. This compound exhibits excellent chemical stability and is suitable for research in medicinal chemistry and drug discovery.
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid structure
2138546-30-0 structure
商品名:2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid
CAS番号:2138546-30-0
MF:C13H12FN3O2
メガワット:261.251686096191
CID:5893806
PubChem ID:165835853

2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid
    • 2138546-30-0
    • EN300-1162503
    • インチ: 1S/C13H12FN3O2/c14-8-4-5-17(7-8)13-15-6-10-9(12(18)19)2-1-3-11(10)16-13/h1-3,6,8H,4-5,7H2,(H,18,19)
    • InChIKey: RANMWMCFKHOSIB-UHFFFAOYSA-N
    • ほほえんだ: FC1CN(C2N=CC3C(C(=O)O)=CC=CC=3N=2)CC1

計算された属性

  • せいみつぶんしりょう: 261.09135480g/mol
  • どういたいしつりょう: 261.09135480g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1162503-5.0g
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid
2138546-30-0
5g
$5056.0 2023-06-08
Enamine
EN300-1162503-0.1g
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid
2138546-30-0
0.1g
$1533.0 2023-06-08
Enamine
EN300-1162503-10.0g
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid
2138546-30-0
10g
$7497.0 2023-06-08
Enamine
EN300-1162503-2500mg
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid
2138546-30-0
2500mg
$3417.0 2023-10-03
Enamine
EN300-1162503-500mg
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid
2138546-30-0
500mg
$1673.0 2023-10-03
Enamine
EN300-1162503-1000mg
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid
2138546-30-0
1000mg
$1742.0 2023-10-03
Enamine
EN300-1162503-5000mg
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid
2138546-30-0
5000mg
$5056.0 2023-10-03
Enamine
EN300-1162503-0.05g
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid
2138546-30-0
0.05g
$1464.0 2023-06-08
Enamine
EN300-1162503-1.0g
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid
2138546-30-0
1g
$1742.0 2023-06-08
Enamine
EN300-1162503-2.5g
2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid
2138546-30-0
2.5g
$3417.0 2023-06-08

2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid 関連文献

2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acidに関する追加情報

Introduction to 2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid (CAS No. 2138546-30-0)

2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid, identified by the chemical abstracts service number 2138546-30-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule combines a quinazoline core with a fluorinated pyrrolidine moiety, making it a versatile scaffold for the development of novel bioactive agents. The presence of the fluoropyrrolidin-1-yl group introduces unique electronic and steric properties, which are highly valued in drug design for modulating binding affinity and metabolic stability.

The quinazoline scaffold is renowned for its broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Compounds derived from quinazoline have been extensively studied due to their structural versatility and functional adaptability. The introduction of a carboxylic acid group at the 5-position of the quinazoline ring enhances the molecule's potential for further derivatization, enabling the creation of more complex pharmacophores. This modification allows for the exploration of novel interactions with biological targets, making 2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid a promising candidate for therapeutic intervention.

In recent years, there has been growing interest in fluorinated pyrrolidines as key structural elements in drug discovery. The fluorine atom's ability to influence molecular properties such as lipophilicity, polarizability, and metabolic resistance has made it an indispensable tool in medicinal chemistry. The 3-fluoropyrrolidin-1-yl substituent in this compound not only enhances its binding affinity to biological targets but also improves its pharmacokinetic profile. This dual benefit is particularly valuable in the development of small-molecule drugs where both efficacy and safety are critical.

Current research in the field of kinase inhibitors has highlighted the importance of quinazoline derivatives. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. 2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid has been investigated as a potential inhibitor of specific kinases due to its ability to bind to the ATP-binding site with high selectivity. Preliminary studies suggest that this compound exhibits inhibitory activity against certain kinases, making it a valuable tool for further mechanistic studies and drug development.

The carboxylic acid functionality at the 5-position of the quinazoline ring provides an additional point of interaction with biological targets. This group can be further modified through esterification, amidation, or other chemical transformations to enhance binding affinity or introduce specific pharmacological properties. Such modifications are essential for optimizing drug candidates and improving their therapeutic efficacy. The flexibility offered by this carboxylic acid group allows researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of 2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid, making it a versatile intermediate in drug discovery.

Advances in computational chemistry and structure-based drug design have further propelled the study of 2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid. Molecular modeling techniques have been employed to predict binding interactions between this compound and its target proteins. These studies have provided valuable insights into the molecular recognition processes and have guided the optimization of lead compounds. By leveraging computational tools, researchers can accelerate the drug discovery process and identify promising candidates for further experimental validation.

The synthesis of 2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyrrolidine derivatives and quinazoline precursors. The introduction of fluorine atoms often necessitates specialized synthetic methodologies to achieve regioselectivity and minimize side reactions. Advances in synthetic chemistry have made it possible to produce this compound in scalable quantities, facilitating its use in preclinical studies and drug development programs.

Preclinical studies have demonstrated the potential therapeutic applications of 2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid in various disease models. In vitro assays have shown that this compound exhibits inhibitory activity against specific kinases, suggesting its utility in treating cancers driven by abnormal kinase activity. Additionally, animal models have provided evidence of its pharmacological effects, including anti-proliferative and anti-inflammatory responses. These findings underscore the compound's promise as a lead molecule for further development into novel therapeutic agents.

The future direction of research on 2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid includes exploring its potential in combination therapies and investigating its mechanisms of action. Combination therapies involve using multiple drugs simultaneously to enhance therapeutic efficacy and reduce resistance. By pairing 2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid with other bioactive agents, researchers can develop synergistic treatments that target multiple pathways involved in disease progression. Understanding the molecular mechanisms by which this compound exerts its effects will also provide valuable insights into its therapeutic potential and guide future drug design efforts.

In conclusion, 2-(3-fluoropyrrolidin-1-yliquinazoline)-5-carboxylic acid (CAS No. 2138546- 30 0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel bioactive agents. Further studies are warranted to fully explore its therapeutic applications and optimize its pharmacological properties. The continued investigation of this compound will contribute to advancements in drug discovery and provide new opportunities for treating various diseases.

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